Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. Reagents such as hydrazine hydrate and substituted benzaldehydes are often used.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where thiol-containing compounds react with the triazoloquinazoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkyl halides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alkyl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Studies: It is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmacological Research: The compound’s effects on various biological pathways are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can be compared with other triazoloquinazoline derivatives:
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 2-[[6-(4-methoxyphenyl)-8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H18N4O4S/c1-26-13-5-3-11(4-6-13)12-7-15-14(16(24)8-12)9-23-18(20-15)21-19(22-23)28-10-17(25)27-2/h3-6,9,12H,7-8,10H2,1-2H3 |
InChI Key |
WMDOIOPCXZOAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)SCC(=O)OC |
Origin of Product |
United States |
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